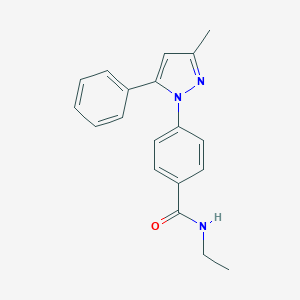

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-ethyl-4-(3-methyl-5-phenylpyrazol-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c1-3-20-19(23)16-9-11-17(12-10-16)22-18(13-14(2)21-22)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHSAGGOBAGMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N2C(=CC(=N2)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pre-Cyclization Amidation

In this approach, the benzamide is synthesized first, followed by pyrazole cyclization.

Step 1: Synthesis of 4-Acetylbenzamide

-

4-Acetylbenzoic acid is reacted with ethylamine using a coupling agent (e.g., EDCl/HOBt) to form N-ethyl-4-acetylbenzamide .

-

The acetyl group is then condensed with ethyl trifluoroacetate in the presence of sodium methoxide to form the diketone.

Step 2: Cyclization

The diketone undergoes cyclization with hydrazine to yield the target compound.

Post-Cyclization Amidation

Alternatively, the pyrazole is synthesized first and later coupled to the benzamide.

Step 1: Synthesis of 4-(3-Methyl-5-Phenyl-1H-Pyrazol-1-yl)Benzoic Acid

-

4-Acetylbenzoic acid is condensed with ethyl acetoacetate to form a diketone.

-

Cyclization with hydrazine yields 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid .

Step 2: Amidation

The carboxylic acid is converted to the amide using ethylamine and a coupling agent (e.g., HATU).

Optimization and Characterization

Reaction Optimization

Spectroscopic Characterization

-

1H NMR (300 MHz):

-

IR (KBr):

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|

| Pre-Cyclization Amidation | 65–75 | >95% | Fewer steps, higher scalability |

| Post-Cyclization Amidation | 50–60 | 90–93% | Flexible functionalization |

Challenges and Side Reactions

-

Regioselectivity: Competing pathways may yield isomeric pyrazoles (e.g., 3-phenyl-5-methyl).

-

Byproducts: Incomplete cyclization generates diketone residues, requiring column chromatography for removal.

-

Sensitivity: Hydrazine derivatives necessitate anhydrous conditions to prevent hydrolysis.

Industrial-Scale Adaptations

Analyse Chemischer Reaktionen

Types of Reactions

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazole ring

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the aromatic or pyrazole rings.

Wissenschaftliche Forschungsanwendungen

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.

Biological Research: The compound is used in studies to understand the mechanisms of action of pyrazole derivatives and their effects on cellular processes.

Industrial Applications:

Wirkmechanismus

The mechanism of action of N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the structural and functional attributes of N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide with related benzamide and pyrazole-containing analogs.

Structural and Functional Analysis

Table 1: Key Structural Features and Reported Activities of Analogs

*Calculated based on molecular formula.

Key Comparisons

(a) Role of 2-Acylamino Substituents (vs. Compounds)

- Target Compound: Lacks the 2-acylamino group present in active PCAF HAT inhibitors like compounds 8–19 . In these analogs, the 2-acylamino group (e.g., hexanoyl, tetradecanoyl) is critical for inhibitory activity (60–79% at 100 µM), while anthranilic acid (lacking this group) showed only 34% inhibition.

(b) Heterocyclic Modifications

- Pyrazolo-pyrimidine () : The larger pyrazolo[3,4-d]pyrimidine system in compound 5 may enhance binding via π-π stacking but could reduce solubility compared to the target’s simpler pyrazole .

- Triazolo/Triazole () : Bulky triazolo or mercapto-triazole groups (e.g., in ) introduce steric hindrance but may improve selectivity for specific targets (e.g., kinase inhibition) .

- Oxadiazole () : The oxadiazole ring in compound 9 offers metabolic stability, while fluorine atoms increase lipophilicity and binding affinity—features absent in the target compound .

(c) Substituent Effects

- The target’s ethyl and methyl groups are electron-donating, favoring hydrophobic interactions .

- Aromatic vs. Aliphatic Chains : The cyclohexylethoxy group in enhances hydrophobicity, whereas the target’s ethyl benzamide balances solubility and membrane permeability .

Hypothetical Activity Prediction

Based on structural analogs:

- PCAF HAT Inhibition: Likely lower than compounds 8–19 () due to missing 2-acylamino group.

- Solubility : Higher than ’s pyrazolo-pyrimidine analog due to smaller heterocycle and lack of EWGs.

Biologische Aktivität

N-ethyl-4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

- Substitution Reactions : Electrophilic aromatic substitution introduces the phenyl and methyl groups.

- Amidation : The final step involves reacting the pyrazole derivative with N-ethylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

This compound exhibits biological activity through its interaction with various molecular targets. It may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation. This compound has been studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its ability to modulate biological pathways .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression.

Case Studies

- Anticancer Evaluation : A study evaluating various pyrazole derivatives, including this compound, demonstrated significant cytotoxic effects against several cancer cell lines. The compound's mechanism involved the induction of reactive oxygen species (ROS), leading to increased apoptosis in cancer cells.

- Anti-inflammatory Properties : Another study highlighted the compound's ability to inhibit nitric oxide production in macrophages, suggesting its potential as an anti-inflammatory agent. This effect was attributed to the modulation of signaling pathways involved in inflammation.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Antioxidant, anticancer | Known for dual action |

| 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | Antidiabetic | Intermediate for drug synthesis |

| N-Ethyl derivative | Anti-inflammatory, anticancer | Specific substitution pattern enhances activity |

Q & A

Q. Optimization Considerations :

- Temperature Control : Exothermic reactions (e.g., SNAr) require gradual reagent addition at 0–5°C to avoid side products .

- Catalyst Selection : For cross-coupling, Pd(PPh₃)₄ or PdCl₂(dppf) improves yield in inert atmospheres .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity .

Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?

Answer:

Routine characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-1 linkage to benzamide, ethyl group integration) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects (e.g., planarity of the pyrazole-benzamide system) .

Q. Data Interpretation Tips :

- Anisotropic Displacement Parameters : Use ORTEP-III to visualize thermal ellipsoids and assess crystallographic disorder .

- Twinning Analysis : SHELXL refines twinned data by partitioning reflections and applying Hooft parameters .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT) :

- Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets (e.g., B3LYP/6-311G**) model substituent effects on electron density .

- IR frequency simulations validate experimental vibrational spectra .

- Molecular Docking :

- AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., kinases). Key parameters:

- Grid Box Size : Adjusted to binding pocket dimensions (e.g., 25 ų for ATP-binding sites).

- Scoring Functions : MM/GBSA refines binding affinity predictions .

- Validation : Compare docking poses with co-crystallized ligands (PDB entries) to assess accuracy .

Advanced: What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

Answer:

- Disorder Modeling :

- Twinning Mitigation :

Advanced: How does structural modification (e.g., substituent variation) impact the compound’s bioactivity?

Answer:

Case studies from analogous pyrazole-benzamide derivatives reveal:

- Electron-Withdrawing Groups (EWGs) :

- Fluorine or nitro groups at the benzamide para-position enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) .

- Steric Effects :

- Bulky substituents on the pyrazole ring (e.g., 4-methylphenyl) reduce off-target interactions but may lower solubility .

- Quantitative Structure-Activity Relationship (QSAR) :

- Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values in enzyme assays .

Advanced: What experimental and computational approaches validate the compound’s stability under physiological conditions?

Answer:

- In Vitro Stability Assays :

- pH-Dependent Degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via HPLC at 24/48/72 hours .

- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated oxidation .

- Computational Predictions :

- ADMET Properties : SwissADME predicts blood-brain barrier permeability and CYP inhibition .

Advanced: How are spectroscopic discrepancies (e.g., NMR signal splitting) resolved in complex mixtures?

Answer:

- Dynamic NMR (DNMR) :

- Variable-temperature ¹H NMR identifies rotamers (e.g., hindered rotation in the benzamide C–N bond). Coalescence temperatures determine rotational barriers .

- 2D Techniques :

- HSQC/HMBC : Assigns overlapping signals in crowded aromatic regions (e.g., pyrazole C-4 vs. benzamide C-1) .

Advanced: What methodologies quantify intermolecular interactions (e.g., π-π stacking) in the solid state?

Answer:

- Hirshfeld Surface Analysis :

- CrystalExplorer maps close contacts (e.g., C–H···O/N) and π-π interactions (distance ≤3.8 Å) .

- Energy Frameworks :

- CE-B3LYP calculates lattice energy contributions (electrostatic, dispersion) to prioritize dominant interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.